tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate hydrochloride
CAS No.:
Cat. No.: VC15910549
Molecular Formula: C11H23ClN2O3
Molecular Weight: 266.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H23ClN2O3 |
|---|---|
| Molecular Weight | 266.76 g/mol |
| IUPAC Name | tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C11H22N2O3.ClH/c1-8-5-12-9(7-14)6-13(8)10(15)16-11(2,3)4;/h8-9,12,14H,5-7H2,1-4H3;1H/t8-,9-;/m1./s1 |
| Standard InChI Key | XPEUNBWSGPAPNE-VTLYIQCISA-N |
| Isomeric SMILES | C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)CO.Cl |
| Canonical SMILES | CC1CNC(CN1C(=O)OC(C)(C)C)CO.Cl |
Introduction
Structural Characteristics and Molecular Properties
The compound’s molecular formula, C₁₁H₂₃ClN₂O₃, corresponds to a molecular weight of 266.76 g/mol. Its IUPAC name, tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate hydrochloride, reflects three key structural features:
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Stereochemistry: The (2R,5R) configuration ensures distinct spatial orientation, influencing its reactivity and biological interactions .
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Functional Groups:
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Hydrochloride Salt: Improves solubility and crystallinity for handling in synthetic workflows .
Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₃ClN₂O₃ | |
| Molecular Weight | 266.76 g/mol | |
| Canonical SMILES | CC1CNC(CN1C(=O)OC(C)(C)C)CO.Cl | |
| Stereochemical Descriptor | (2R,5R) | |
| Purity | ≥95% |
Synthetic Methodologies
General Synthesis of Piperazine Derivatives
Piperazine scaffolds are typically synthesized via cyclization or functionalization of diamines. The patent CN102153526B outlines a method for N-tert-butoxycarbonylpiperazine synthesis using diethylolamine, benzyl chloride, and tert-butyl dicarbonate . Key steps include:
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Benzylation: Diethylolamine reacts with benzyl chloride under reflux to form a benzylated intermediate .
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Sulfonation: Sulfur oxychloride introduces sulfone groups, facilitating ring closure .
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Acylation: tert-Butyl dicarbonate reacts with the piperazine nitrogen to install the Boc group .
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Hydrogenolysis: Benzyl groups are removed via hydrogenation, yielding the final product .
Adaptation for Target Compound
For tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate hydrochloride, synthetic modifications include:
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Chiral Resolution: Enzymatic or chromatographic methods ensure (2R,5R) configuration .
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Hydroxymethyl Introduction: Formaldehyde or glycerol derivatives are used to install the -CH₂OH group .
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Salt Formation: Treatment with HCl in ethanol yields the hydrochloride salt .
Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzylation | Benzyl chloride, reflux, 1–1.5 h | 92–94% |
| Boc Protection | tert-Butyl dicarbonate, 23–28°C, 0.5–1 h | 90% |
| Hydrochloride Salt | HCl/EtOH, room temperature | 95% |
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
Piperazine derivatives are pivotal in drug discovery due to their:
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Conformational Flexibility: Enables binding to diverse biological targets .
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Hydrogen-Bonding Capacity: The tertiary amine and hydroxymethyl groups enhance interactions with enzymes or receptors .
This compound has been utilized in synthesizing:
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CNS Agents: Piperazines are prevalent in antidepressants and antipsychotics .
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Anticancer Drugs: Structural analogs inhibit kinases or proteasomes .
Pharmacological and Toxicological Considerations
Bioactivity Profile
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Receptor Binding: Piperazines often target serotonin (5-HT) or dopamine receptors .
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Metabolic Stability: The Boc group reduces hepatic first-pass metabolism .
Future Directions and Challenges
Stereoselective Synthesis
Advances in asymmetric catalysis could improve yields of the (2R,5R) isomer .
Targeted Drug Delivery
Conjugating this compound to nanoparticles may enhance bioavailability .
Regulatory Pathways
Full toxicological profiling is required for regulatory approval in drug development.
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